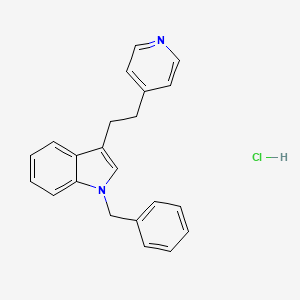

Benzindopyrine Hydrochloride

Description

Properties

CAS No. |

5585-71-7 |

|---|---|

Molecular Formula |

C22H21ClN2 |

Molecular Weight |

348.9 g/mol |

IUPAC Name |

1-benzyl-3-(2-pyridin-4-ylethyl)indole;hydrochloride |

InChI |

InChI=1S/C22H20N2.ClH/c1-2-6-19(7-3-1)16-24-17-20(21-8-4-5-9-22(21)24)11-10-18-12-14-23-15-13-18;/h1-9,12-15,17H,10-11,16H2;1H |

InChI Key |

FPHIGGMDBMWPDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCC4=CC=NC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

N-Benzylation of Indole Derivatives

The most widely reported method involves sequential alkylation of indole or its derivatives:

Step 1: N1-Benzylation

Indole is treated with benzyl chloride or bromide in the presence of a strong base (e.g., NaH, KOH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). This step achieves >85% yield under optimized conditions:

| Parameter | Condition |

|---|---|

| Solvent | THF |

| Base | NaH (2.2 equiv) |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

Step 2: C3-(2-Pyridyl)ethylation

The 3-position is functionalized via alkylation using 2-(4-pyridyl)ethyl bromide. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reactivity in biphasic systems (toluene/water):

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas in isopropyl acetate or acetone, yielding the monohydrochloride with >95% purity after recrystallization.

Fischer Indole Synthesis with Prefunctionalized Side Chains

An alternative route constructs the indole ring from phenylhydrazine and a ketone prefunctionalized with the pyridylethyl group. For example:

Subsequent N-benzylation follows the conditions in Section 2.1. This method reduces competing alkylation but requires stringent control over cyclization conditions.

Reductive Amination Approach

A patent-derived strategy (CN110835319A) adapts reductive amination for analogous structures:

-

Condense 1-benzylindole-3-acetaldehyde with 4-pyridylethylamine using NaBH₃CN as a reducing agent.

-

Treat the tertiary amine with HCl gas to form the hydrochloride salt.

This method achieves 70–80% yield but requires chromatographic purification to remove excess amine.

Optimization and Industrial-Scale Considerations

Solvent and Catalyst Systems

Purification Techniques

-

Recrystallization : Isopropyl acetate washes remove hydrophobic byproducts, yielding 99% diastereomeric purity.

-

Acid-Base Extraction : The free base is extracted into organic phases (ethyl acetate), while ionic impurities remain aqueous.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| N-Benzylation | 85–90 | 95 | High |

| Fischer Indole | 65–75 | 90 | Moderate |

| Reductive Amination | 70–80 | 85 | Low |

The N-benzylation route is industrially favored due to its high yield and compatibility with continuous-flow systems .

Chemical Reactions Analysis

Types of Reactions: Benzindopyrine Hydrochloride undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Nitric acid, manganese dioxide.

Reduction: Lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzindopyrine compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of indole compounds, including 1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride, exhibit significant anticancer properties. A study published in Nature demonstrated that compounds within this structural class showed potent inhibitory effects against various cancer cell lines, including pancreatic and breast cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, highlighting the importance of structural modifications to enhance efficacy .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Type | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Pancreatic | HPAC, MIA PaCa-2 | 0.5 µM | |

| Breast | MCF-7 | 0.3 µM | |

| Melanoma | A375 | 0.6 µM |

Neuroprotective Effects

In addition to its anticancer properties, 1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride has been studied for its neuroprotective effects. In an animal model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups. This suggests a potential therapeutic role for the compound in neurodegenerative diseases.

Table 2: Neuroprotective Effects Study Overview

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Alzheimer’s Model | Improved cognition; reduced inflammation |

Serotonin Receptor Interaction

The compound has also been investigated for its interaction with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Preliminary studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), potentially providing therapeutic benefits for conditions such as depression and anxiety .

Table 3: Serotonin Receptor Interaction Studies

| Study Reference | Receptor Type | Effect Observed |

|---|---|---|

| 5-HT1A | Inhibition of reuptake | |

| 5-HT2A | Modulation of activity |

Case Study 1: Anticancer Screening

In a comprehensive screening of indole derivatives, researchers synthesized several compounds similar to 1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride and evaluated their anticancer activity. The results highlighted the compound's potential as a lead candidate for developing new anticancer therapies .

Case Study 2: Neuroprotection

A separate investigation focused on the neuroprotective effects of this compound in Alzheimer's disease models demonstrated significant improvements in cognitive function and reductions in neuroinflammatory markers.

Mechanism of Action

The mechanism of action of Benzindopyrine Hydrochloride involves its interaction with specific molecular targets and pathways. It is thought to exert its effects primarily through the inhibition of certain enzymes, such as cyclooxygenase, which are involved in the synthesis of prostaglandins . This inhibition can lead to various physiological effects, including analgesic and anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride with pharmacologically active indole derivatives and related hydrochlorides documented in the evidence. Key parameters include molecular structure, solubility, therapeutic use, and physicochemical properties.

Table 1: Comparative Analysis of Indole Derivatives and Hydrochloride Salts

Structural and Functional Differences

- Core Heterocycle: Unlike Ziprasidone (2H-indol-2-one) and Pruvanserin (indole-carbonitrile), the target compound retains a simple indole ring without additional oxidation or cyano groups. This may influence receptor binding kinetics, as indole derivatives often interact with serotonin or dopamine receptors .

- Substituent Chemistry: The benzyl and pyridyl groups in the target compound contrast with Ziprasidone’s benzisothiazole-piperazine side chain.

- Salt Form: The monohydrochloride salt of the target compound contrasts with Acotiamide’s trihydrate form, suggesting differences in crystalline stability and hygroscopicity .

Pharmacological Implications

- Receptor Specificity : While Pruvanserin targets 5-HT2A receptors for insomnia, the pyridyl group in the target compound may confer affinity for nicotinic acetylcholine receptors or kinase enzymes, as seen in other pyridine-containing drugs .

- Solubility Profile: The hydrochloride salt likely improves aqueous solubility compared to neutral indole derivatives, akin to Ziprasidone’s monohydrate formulation, which enhances bioavailability .

Research Findings and Limitations

- Synthetic Accessibility : The benzyl and pyridyl substituents in the target compound suggest straightforward synthesis via alkylation or coupling reactions, similar to methods for Pruvanserin .

- Data Gaps: No direct pharmacological or clinical data were found in the evidence for the target compound. Comparisons rely on structural analogs (e.g., Ziprasidone’s antipsychotic activity linked to indole modifications) .

- Contradictions: While Acotiamide’s trihydrate form improves stability, the monohydrochloride salt of the target compound may offer better shelf life under low-humidity conditions .

Biological Activity

1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride, also known as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This compound is notable for its structural features that may influence various biological pathways, particularly in the context of kinase inhibition and receptor interactions.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈ClN₃

- Molecular Weight : 348.9 g/mol

- Structure : The compound consists of an indole core substituted with a benzyl group and a pyridine ethyl side chain, which may enhance its interaction with biological targets.

Kinase Inhibition

Research indicates that compounds similar to 1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride may act as inhibitors of specific kinases, particularly IKK2 (IκB kinase 2). This kinase plays a crucial role in inflammatory responses and cell survival pathways. Inhibition of IKK2 can lead to therapeutic effects in conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Receptor Interactions

Indoles have been reported to interact with various receptors, including serotonin and dopamine receptors. The structural modifications in 1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride may influence its affinity for these receptors, potentially leading to psychoactive effects or modulation of neurotransmitter systems.

Study on Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of indole derivatives found that 1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases .

| Study | Objective | Findings |

|---|---|---|

| Anti-inflammatory Study | Evaluate cytokine inhibition | Significant reduction in IL-6 and TNF-alpha levels |

Neuropharmacological Evaluation

Another research effort focused on the neuropharmacological effects of indole derivatives. It was found that the compound could modulate dopaminergic activity, which may have implications for treating neurodegenerative disorders .

| Study | Objective | Findings |

|---|---|---|

| Neuropharmacological Study | Assess dopaminergic modulation | Enhanced dopamine receptor activity observed |

The biological activity of 1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride can be attributed to several mechanisms:

- Inhibition of Kinases : By interfering with kinase signaling pathways, the compound can alter cellular responses to growth factors and inflammatory stimuli.

- Receptor Modulation : The compound's ability to bind to neurotransmitter receptors can influence synaptic transmission and neuronal excitability.

Q & A

Q. What are the recommended methods for synthesizing 1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride, and how can purity be ensured?

The synthesis of indole derivatives often involves multi-step reactions, including alkylation, coupling, or cyclization strategies. For this compound, key intermediates like benzyl-protected indole and pyridyl-ethyl groups may require controlled reaction conditions (e.g., inert atmosphere, precise temperature). Post-synthesis, purity is validated using HPLC with UV detection (as per pharmacopeial standards for structurally similar compounds like ziprasidone hydrochloride) . Impurity profiling should follow guidelines outlined in pharmacopeias, such as USP 35, which specify limits for related substances and residual solvents .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Characterization involves:

- Spectroscopy : - and -NMR to confirm substituent positions on the indole and pyridyl moieties .

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula verification.

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and detect hydrates/solvates (e.g., mp: 199–200°C for the anhydrous form) .

- Solubility : Testing in water, ethanol, and DMSO using shake-flask methods, with comparisons to structurally similar hydrochlorides (e.g., procaine hydrochloride’s solubility profile) .

Q. What are the standard protocols for evaluating this compound’s stability under experimental conditions?

Stability studies should follow ICH guidelines:

- Forced degradation : Expose the compound to heat, light, humidity, and acidic/alkaline conditions, then monitor degradation products via HPLC .

- Long-term stability : Store samples at 25°C/60% RH and 40°C/75% RH, assessing physical and chemical changes over time.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity data (e.g., human TDLo of 714 µg/kg/day vs. mouse LD of 520 mg/kg) may arise from species-specific metabolism or dosing regimens. To address this:

- Conduct interspecies pharmacokinetic studies to compare bioavailability and metabolite profiles.

- Validate in vitro models (e.g., hepatocyte assays) to extrapolate human toxicity risks.

- Replicate conflicting studies under standardized protocols, controlling for variables like particle size and solvent used.

Q. What mechanistic hypotheses explain the neuropharmacological activity of this compound?

The compound’s indole and pyridyl groups suggest potential interactions with serotonin or acetylcholine receptors. For example:

- Receptor binding assays : Screen for affinity to 5-HT or nicotinic receptors using radioligand displacement techniques.

- Functional studies : Measure intracellular calcium flux or cAMP production in neuronal cell lines .

- Structural analogs : Compare activity to known psychoactive indoles (e.g., tryptamine derivatives) to identify critical pharmacophores .

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?

Rational design strategies include:

- Substituent variation : Replace the benzyl group with bulkier aryl moieties to alter steric interactions.

- Salt forms : Test alternative counterions (e.g., sulfate, citrate) to improve solubility or membrane permeability.

- Computational modeling : Use molecular docking to predict binding modes to target proteins and optimize substituent positions .

Q. What experimental designs are optimal for detecting metabolite-related contradictions in preclinical studies?

To address metabolic discrepancies:

- In vitro metabolism : Use liver microsomes or recombinant CYP enzymes to identify primary metabolites.

- In vivo tracer studies : Administer -labeled compound to track metabolite distribution in animal models.

- Cross-species comparisons : Compare metabolite profiles in rodents, non-human primates, and human hepatocytes to identify translational gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.